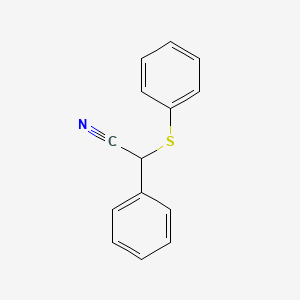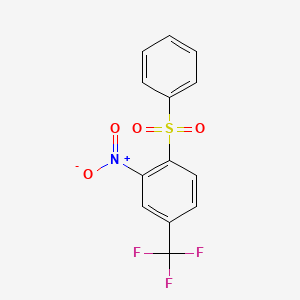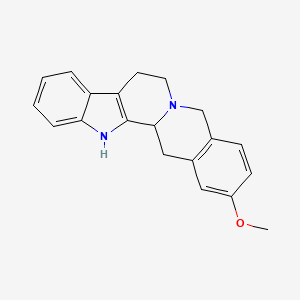
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-methoxymethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with specific modifications that confer unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine typically involves multiple steps, starting from a uridine derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the uridine derivative are protected using suitable protecting groups.
Introduction of the 4-Methylbenzoyl Group: The 5’-hydroxyl group is selectively acylated with 4-methylbenzoyl chloride under basic conditions.
Methoxymethylation: The 5-position of the uridine ring is modified by introducing a methoxymethyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxymethyl group to a hydroxymethyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides and a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction can produce methanol derivatives.
Applications De Recherche Scientifique
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, such as polymerases, and can inhibit their activity. This leads to disruptions in DNA and RNA synthesis, which can have therapeutic effects in the treatment of viral infections and cancer.
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine is unique compared to other nucleoside analogs due to its specific structural modifications. Similar compounds include:
2’,3’-Dideoxyuridine: Lacks the 4-methylbenzoyl and methoxymethyl groups.
5-Methoxymethyluridine: Contains the methoxymethyl group but not the 4-methylbenzoyl group.
4-Methylbenzoyluridine: Contains the 4-methylbenzoyl group but not the methoxymethyl group.
Propriétés
Numéro CAS |
133697-36-6 |
|---|---|
Formule moléculaire |
C19H22N2O6 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[(2S,5R)-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H22N2O6/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)21-9-14(10-25-2)17(22)20-19(21)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H,20,22,24)/t15-,16+/m0/s1 |
Clé InChI |
NAPYYITZTLTINQ-JKSUJKDBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)COC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


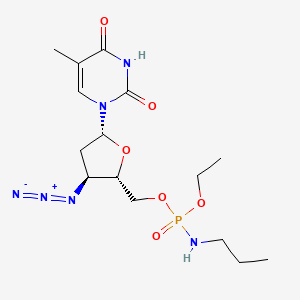

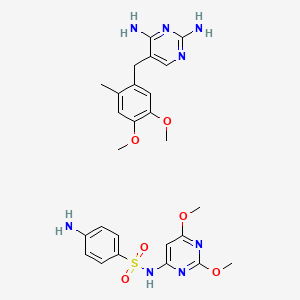
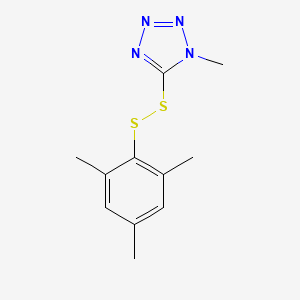
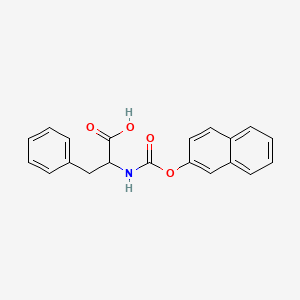
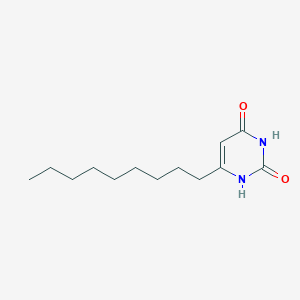


![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
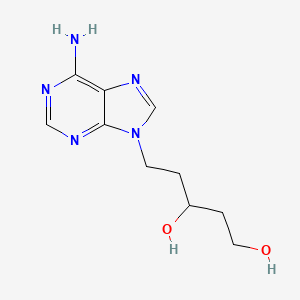
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
